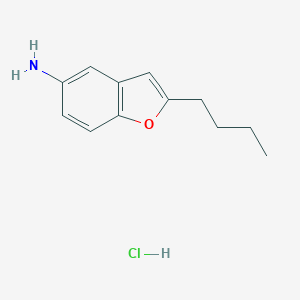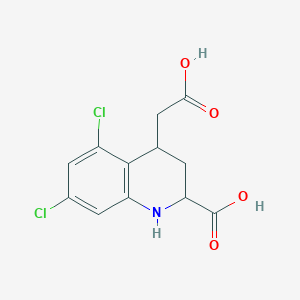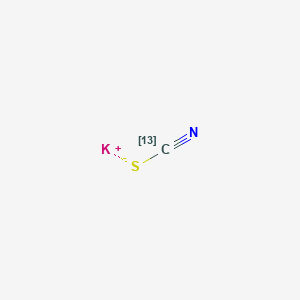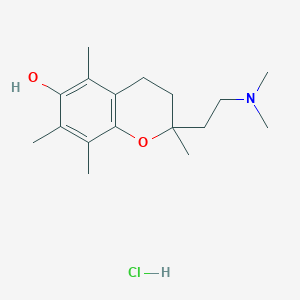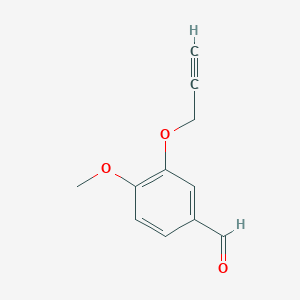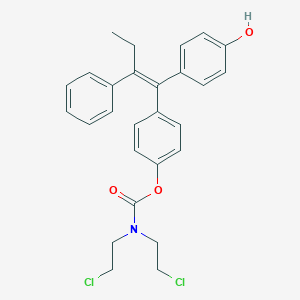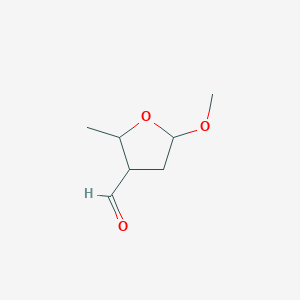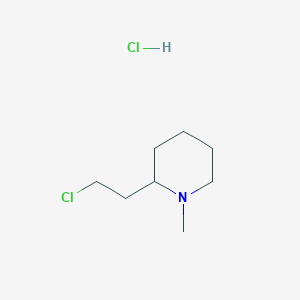
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
描述
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a methyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals.
安全和危害
未来方向
作用机制
Target of Action
The primary target of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, also known as mechlorethamine, is DNA . It specifically binds to the N7 nitrogen on the DNA base guanine . This compound is a prototype of alkylating agents, a group of anticancer chemotherapeutic drugs .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . It readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter .
Biochemical Pathways
Mechlorethamine affects the Erk1/2-PI3K/Akt signaling pathways . The accumulated free radicals act as key functional mediators for inflammation, and apoptosis via Erk1/2-PI3K/Akt regulatory signaling cascades induced by mechlorethamine exposure .
Pharmacokinetics
Mechlorethamine has a biological half-life of less than 1 minute and is excreted by the kidneys, with 50% of the drug being excreted this way . It is often administered intravenously .
Result of Action
The molecular and cellular effects of mechlorethamine’s action include severe gastrointestinal and bone marrow damage . It also causes a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus .
Action Environment
In a polar environment, mechlorethamine undergoes isomerization when forming N, N -bis (2-chloroethyl)-N-2-hydroxyethylamine . The rate of this reaction is pH dependent . The hydrolysis in a neutral environment is also influenced by the analyte concentration . The concentrated solutions hydrolyse more slowly as a result of hydrochloric acid release as the acid lowers the pH value of the environment .
生化分析
Biochemical Properties
It is known that similar compounds, such as nitrogen mustards, are alkylating agents that can interact with various biomolecules . They can form covalent bonds with electron-rich functional groups of targeted molecules, which can influence the function of these molecules .
Cellular Effects
Related compounds like nitrogen mustards have been shown to prevent cell reproduction through direct DNA damage . They can cause severe gastrointestinal and bone marrow damage .
Molecular Mechanism
Nitrogen mustards, a related group of compounds, work by binding to DNA, crosslinking two strands and preventing cell duplication . They bind to the N7 nitrogen on the DNA base guanine .
Dosage Effects in Animal Models
Related compounds like nitrogen mustards have been used in animal models to study their anticancer properties .
Metabolic Pathways
Nitrogen mustards, a related group of compounds, are known to be involved in various metabolic pathways due to their alkylating properties .
Transport and Distribution
Related compounds like nitrogen mustards are known to be distributed throughout the body and can penetrate cells due to their lipophilic nature .
Subcellular Localization
Related compounds like nitrogen mustards are known to interact with DNA, suggesting that they may localize to the nucleus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of a suitable acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the piperidine nitrogen. The reaction conditions usually include:
Temperature: 50-60°C
Catalyst: Organic acid (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process typically includes:
Raw Materials: 1-methylpiperidine, 2-chloroethanol, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the chlorine atom, forming 1-methylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in an aqueous medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran).
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methylpiperidine.
相似化合物的比较
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride can be compared with other similar compounds such as:
Bis(2-chloroethyl)methylamine (HN2): A nitrogen mustard used in chemotherapy.
Tris(2-chloroethyl)amine (HN3): Another nitrogen mustard with similar alkylating properties.
2-Chloroethylamine hydrochloride: A simpler compound with similar reactivity but different applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the 2-chloroethyl group with the stability and versatility of the piperidine ring. This makes it a valuable intermediate in the synthesis of various complex molecules.
属性
IUPAC Name |
2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKLELBSWJXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974373 | |
| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58878-37-8 | |
| Record name | Piperidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)-1-methylpiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058878378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethyl)-1-methylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


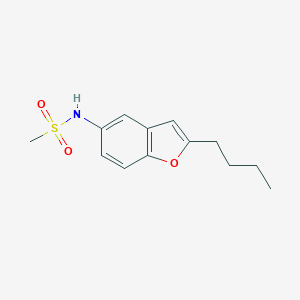
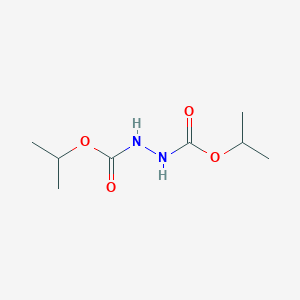
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
